molecular formula C23H33NO B15001486 4-benzyl-1-[3-(2,6,6-trimethyltetrahydro-2H-pyran-2-yl)prop-2-yn-1-yl]piperidine

4-benzyl-1-[3-(2,6,6-trimethyltetrahydro-2H-pyran-2-yl)prop-2-yn-1-yl]piperidine

Cat. No.: B15001486
M. Wt: 339.5 g/mol
InChI Key: KUCFNANUPHJRDX-UHFFFAOYSA-N
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Description

4-Benzyl-1-[3-(2,6,6-trimethyloxan-2-yl)prop-2-yn-1-yl]piperidine is a complex organic compound that features a piperidine ring substituted with a benzyl group and a propargyl group containing a 2,6,6-trimethyloxane moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-benzyl-1-[3-(2,6,6-trimethyloxan-2-yl)prop-2-yn-1-yl]piperidine typically involves multiple steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors such as 1,5-diamines.

    Introduction of the Benzyl Group: The benzyl group can be introduced via a nucleophilic substitution reaction using benzyl halides.

    Attachment of the Propargyl Group: The propargyl group can be attached through a Sonogashira coupling reaction, which involves the coupling of a terminal alkyne with an aryl or vinyl halide in the presence of a palladium catalyst and a copper co-catalyst.

    Incorporation of the 2,6,6-Trimethyloxane Moiety: This step involves the formation of the oxane ring, which can be achieved through an intramolecular cyclization reaction.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the reactions to industrial volumes.

Chemical Reactions Analysis

Types of Reactions

4-Benzyl-1-[3-(2,6,6-trimethyloxan-2-yl)prop-2-yn-1-yl]piperidine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using hydrogenation reactions with catalysts like palladium on carbon.

    Substitution: Nucleophilic substitution reactions can occur at the benzyl or propargyl positions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Hydrogen gas with palladium on carbon catalyst.

    Substitution: Benzyl halides for nucleophilic substitution.

Major Products Formed

    Oxidation: Formation of corresponding ketones or carboxylic acids.

    Reduction: Formation of saturated hydrocarbons.

    Substitution: Formation of substituted benzyl or propargyl derivatives.

Scientific Research Applications

4-Benzyl-1-[3-(2,6,6-trimethyloxan-2-yl)prop-2-yn-1-yl]piperidine has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the development of more complex molecules.

    Biology: Studied for its potential biological activity, including interactions with enzymes and receptors.

    Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.

    Industry: Utilized in the development of new materials or as a precursor in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of 4-benzyl-1-[3-(2,6,6-trimethyloxan-2-yl)prop-2-yn-1-yl]piperidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, potentially modulating their activity and leading to various biological effects. The exact pathways involved would depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    4-Benzylpiperidine: Lacks the propargyl and oxane moieties.

    1-Benzyl-4-(2-propynyl)piperidine: Lacks the oxane moiety.

    4-Benzyl-1-(2,6,6-trimethyloxan-2-yl)piperidine: Lacks the propargyl group.

Uniqueness

4-Benzyl-1-[3-(2,6,6-trimethyloxan-2-yl)prop-2-yn-1-yl]piperidine is unique due to the presence of both the propargyl and oxane moieties, which confer distinct chemical and biological properties

Properties

Molecular Formula

C23H33NO

Molecular Weight

339.5 g/mol

IUPAC Name

4-benzyl-1-[3-(2,6,6-trimethyloxan-2-yl)prop-2-ynyl]piperidine

InChI

InChI=1S/C23H33NO/c1-22(2)13-7-14-23(3,25-22)15-8-16-24-17-11-21(12-18-24)19-20-9-5-4-6-10-20/h4-6,9-10,21H,7,11-14,16-19H2,1-3H3

InChI Key

KUCFNANUPHJRDX-UHFFFAOYSA-N

Canonical SMILES

CC1(CCCC(O1)(C)C#CCN2CCC(CC2)CC3=CC=CC=C3)C

Origin of Product

United States

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